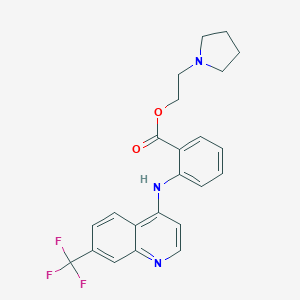

Florifenine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La florifénine est synthétisée par un processus en plusieurs étapes impliquant la réaction de la 7-(trifluorométhyl)-4-quinoléinamine avec le 2-(1-pyrrolidinyl)éthyl anthranilate . La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et un catalyseur comme la triéthylamine. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de florifénine implique une synthèse à grande échelle utilisant des conditions de réaction similaires mais avec des paramètres optimisés pour améliorer le rendement et la pureté. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir une florifénine de haute pureté adaptée aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La florifénine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

Oxydation : Dérivés quinoléiques avec divers groupes fonctionnels en fonction de l'agent oxydant utilisé.

Réduction : Composés quinoléiques réduits avec des propriétés électroniques modifiées.

Substitution : Dérivés quinoléiques substitués avec différents substituants au niveau du cycle quinoléinique.

4. Applications de la recherche scientifique

La florifénine a un large éventail d'applications dans la recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur les processus cellulaires tels que l'inflammation et la migration cellulaire.

Industrie : Utilisé dans le développement de formulations anti-inflammatoires et de traitements topiques.

5. Mécanisme d'action

La florifénine exerce ses effets anti-inflammatoires en inhibant l'activité des cyclooxygénases (COX), en particulier COX-2 . Cette inhibition entraîne une diminution de la production de médiateurs pro-inflammatoires tels que les prostaglandines et les thromboxanes . De plus, la florifénine inhibe la migration des neutrophiles et la libération d'élastase, contribuant ainsi à ses propriétés anti-inflammatoires .

Applications De Recherche Scientifique

Florifenine has a wide range of applications in scientific research, including:

Biology: Investigated for its effects on cellular processes such as inflammation and cell migration.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions.

Industry: Utilized in the development of anti-inflammatory formulations and topical treatments.

Mécanisme D'action

Florifenine exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenases (COX), particularly COX-2 . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and thromboxanes . Additionally, this compound inhibits neutrophil migration and elastase release, further contributing to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

La florifénine est unique dans sa structure en raison de la présence d'un groupe trifluorométhyle sur le cycle quinoléinique, ce qui améliore considérablement son activité anti-inflammatoire . Des composés similaires comprennent :

Ibuprofène : Un anti-inflammatoire non stéroïdien (AINS) qui inhibe également les enzymes COX mais qui n'a pas de groupe trifluorométhyle.

Naproxène : Un autre AINS avec un mécanisme d'action similaire mais une structure chimique différente.

Célécoxib : Un inhibiteur sélectif de la COX-2 avec un cadre structurel différent.

Les caractéristiques structurelles uniques de la florifénine et ses puissantes propriétés anti-inflammatoires en font un composé précieux dans la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOYUDHAZMAVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868763 | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-79-0 | |

| Record name | Florifenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLORIFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

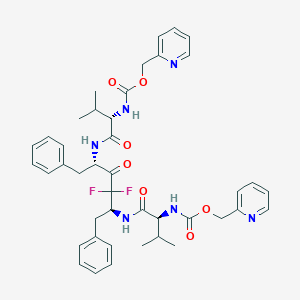

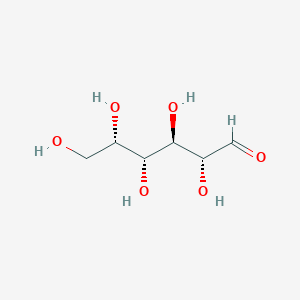

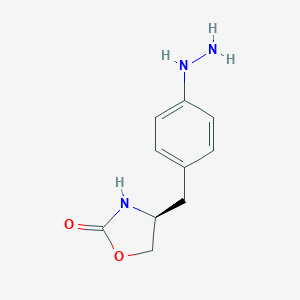

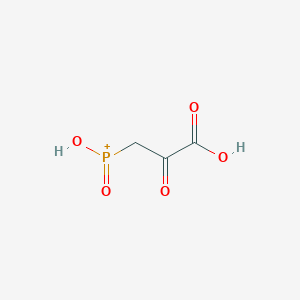

Feasible Synthetic Routes

Q1: What is the primary area of focus regarding Florifenine's activity according to this research paper?

A1: This study primarily investigates this compound's potential as a topical anti-inflammatory agent. The research explores its effects on arachidonic acid metabolism and neutrophil functions, both of which are key players in inflammatory processes [].

Q2: Can you elaborate on the significance of studying arachidonic acid metabolism and neutrophil functions in relation to this compound's potential as an anti-inflammatory agent?

A2: Arachidonic acid is a fatty acid that serves as a precursor to various inflammatory mediators, such as prostaglandins and leukotrienes. Neutrophils are immune cells that play a critical role in the early stages of inflammation. By investigating this compound's influence on arachidonic acid metabolism and neutrophil functions, the researchers aim to understand the compound's mechanisms of action in mitigating inflammation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)